Cas no 2649067-74-1 (7-(1-Isocyanatoethyl)quinoline)

7-(1-Isocyanatoethyl)quinoline is a reactive quinoline derivative featuring an isocyanate functional group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structure combines the aromatic properties of quinoline with the electrophilic reactivity of the isocyanate group, enabling efficient conjugation with nucleophiles such as amines and alcohols. This compound is particularly useful in the preparation of ureas, carbamates, and other functionalized heterocycles. Its stability under controlled conditions and high purity make it suitable for precision chemical transformations. Careful handling is required due to the moisture-sensitive nature of the isocyanate group. Ideal for research and industrial applications requiring tailored molecular scaffolds.
7-(1-Isocyanatoethyl)quinoline structure
2649067-74-1 structure
Product name:7-(1-Isocyanatoethyl)quinoline
CAS No:2649067-74-1
MF:C12H10N2O
MW:198.22060251236
CID:5889231
PubChem ID:165611532

7-(1-Isocyanatoethyl)quinoline Chemical and Physical Properties

Names and Identifiers

    • EN300-1759719
    • 7-(1-isocyanatoethyl)quinoline
    • 2649067-74-1
    • 7-(1-Isocyanatoethyl)quinoline
    • Inchi: 1S/C12H10N2O/c1-9(14-8-15)11-5-4-10-3-2-6-13-12(10)7-11/h2-7,9H,1H3
    • InChI Key: AUKNXPQTHZEUIL-UHFFFAOYSA-N
    • SMILES: O=C=NC(C)C1C=CC2=CC=CN=C2C=1

Computed Properties

  • Exact Mass: 198.079312947g/mol
  • Monoisotopic Mass: 198.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.3Ų
  • XLogP3: 3.2

7-(1-Isocyanatoethyl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1759719-1.0g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
1g
$1172.0 2023-06-03
Enamine
EN300-1759719-0.25g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
0.25g
$1078.0 2023-09-20
Enamine
EN300-1759719-0.5g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
0.5g
$1124.0 2023-09-20
Enamine
EN300-1759719-5g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
5g
$3396.0 2023-09-20
Enamine
EN300-1759719-0.1g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
0.1g
$1031.0 2023-09-20
Enamine
EN300-1759719-10.0g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
10g
$5037.0 2023-06-03
Enamine
EN300-1759719-1g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
1g
$1172.0 2023-09-20
Enamine
EN300-1759719-0.05g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
0.05g
$983.0 2023-09-20
Enamine
EN300-1759719-2.5g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
2.5g
$2295.0 2023-09-20
Enamine
EN300-1759719-5.0g
7-(1-isocyanatoethyl)quinoline
2649067-74-1
5g
$3396.0 2023-06-03

Additional information on 7-(1-Isocyanatoethyl)quinoline

Introduction to 7-(1-Isocyanatoethyl)quinoline (CAS No. 2649067-74-1)

7-(1-Isocyanatoethyl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 2649067-74-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline derivatives, a class of molecules known for their broad spectrum of biological activities and potential therapeutic applications. The unique structure of 7-(1-Isocyanatoethyl)quinoline incorporates an isocyanate functional group, which opens up diverse possibilities for chemical modifications and biological interactions.

The quinoline scaffold, characterized by a fused benzene and pyridine ring system, has been extensively studied for its pharmacological properties. Quinoline derivatives are well-documented for their roles in treating parasitic infections, such as malaria, and have also shown promise in the development of anticancer agents. The introduction of the 1-Isocyanatoethyl moiety into the quinoline core introduces reactivity that can be exploited for further functionalization, making it a valuable intermediate in synthetic chemistry.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like quinolines in developing novel therapeutic agents. The isocyanate group in 7-(1-Isocyanatoethyl)quinoline provides a versatile handle for covalent bonding with biomolecules, enabling the design of targeted drug candidates. This reactivity has been leveraged in the development of probes for biochemical assays and in the synthesis of conjugates that enhance drug delivery systems.

One of the most intriguing aspects of 7-(1-Isocyanatoethyl)quinoline is its potential application in modulating enzyme activity. Enzymes are critical targets in many diseases, and quinoline-based compounds have shown efficacy in inhibiting various enzymatic pathways. The isocyanate group can participate in urethane formation with nucleophiles present in enzymes or other biomolecules, leading to the development of potent inhibitors. This mechanism has been explored in recent studies aiming to develop inhibitors for kinases and other signaling enzymes involved in cancer progression.

Moreover, the structural features of 7-(1-Isocyanatoethyl)quinoline make it an attractive candidate for developing small-molecule drugs with improved pharmacokinetic properties. The quinoline ring system contributes to favorable solubility and bioavailability, while the isocyanate group allows for further derivatization to optimize metabolic stability and target specificity. These attributes have prompted researchers to investigate its use in designing next-generation therapeutics that can overcome current limitations faced by existing drugs.

In vitro studies have begun to unravel the biological profile of 7-(1-Isocyanatoethyl)quinoline. Initial experiments suggest that this compound exhibits promising activity against certain cancer cell lines, particularly those overexpressing specific kinases. The ability of the isocyanate group to form covalent bonds with reactive residues on target proteins may lead to highly selective inhibition. Additionally, preliminary data indicate that 7-(1-Isocyanatoethyl)quinoline can interfere with protein-protein interactions critical for tumor growth and survival.

The synthesis of 7-(1-Isocyanatoethyl)quinoline involves multi-step organic transformations that highlight its synthetic utility. The introduction of the isocyanate group requires careful handling due to its reactivity, but modern synthetic techniques have enabled efficient and scalable production. Advances in catalytic methods have further streamlined the synthesis, making it more accessible for medicinal chemists to explore derivatives.

Future research directions for 7-(1-Isocyanatoethyl)quinoline include exploring its role in drug development through structure-activity relationship (SAR) studies. By systematically modifying different parts of its structure, researchers can identify key pharmacophores responsible for its biological activity. This approach will not only enhance our understanding of its mechanism of action but also guide the design of more effective derivatives.

The potential applications of 7-(1-Isocyanatoethyl)quinoline extend beyond oncology. Its ability to interact with biomolecules makes it a valuable tool in drug discovery for other therapeutic areas, such as infectious diseases and inflammatory disorders. Collaborative efforts between synthetic chemists and biologists are essential to fully harness its potential and translate laboratory findings into clinical applications.

In conclusion, 7-(1-Isocyanatoethyl)quinoline (CAS No. 2649067-74-1) represents a promising compound with diverse biological activities and synthetic versatility. Its unique structure positions it as a key intermediate in developing novel therapeutics targeting various diseases. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to pharmaceutical science.

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